molecular formula C12H17BrO B8708360 1-(4-Bromophenyl)hexan-1-ol

1-(4-Bromophenyl)hexan-1-ol

Cat. No. B8708360
M. Wt: 257.17 g/mol
InChI Key: HKDUDKMREMRFAZ-UHFFFAOYSA-N
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Patent
US07732443B2

Procedure details

n-PentylMgBr (29 mL, 58 mmol, 2 M/ether) was added to a 0° C. solution of 4-bromobenzaldehyde (9.953 g, 54 mmol) in THF (100 mL). After 1 h, the reaction was quenched by addition of 200 mL saturated ammonium chloride solution. The resulting mixture was extracted with ethyl acetate (3×100 mL) and the combined ethyl acetate solution was dried (Na2SO4), filtered and evaporated. Purification of the residue by flash chromatography on silica gel gave 4 (10.501 g, 76%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.953 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
CC[O:3][CH2:4][CH3:5].[Br:6][C:7]1[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=1.[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH:4]([OH:3])[CH2:5][CH2:19][CH2:15][CH2:16][CH3:17])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
9.953 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 200 mL saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.501 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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